Welcome to the BenchChem Online Store!
molecular formula C12H15BrFNO2 B1444334 4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine CAS No. 897016-99-8

4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine

Cat. No. B1444334
M. Wt: 304.15 g/mol
InChI Key: VKWGRMJGLCODKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08980890B2

Procedure details

A flask was charged with 4-bromo-3-fluorophenol (4.999 g, 26.2 mmol) and triphenylphosphine (10.298 g, 39.3 mmol). Methylene chloride (120 mL) was added followed by 2-morpholinoethanol (4 mL, 33.0 mmol) and the solution was stirred on an ice water bath to cool. After 5 minutes, diisopropyl azodicarboxylate (7.6 ml, 39.1 mmol) was added over 6 to 8 minutes. The reaction was left stirring on the cold bath to slowly warm to room temperature overnight. The reaction was concentrated and the residue purified by flash chromatography (25% to 100% EtOAc in hexanes) to provide the product as a colorless oil (2.621 g, 33%).
Quantity
4.999 g
Type
reactant
Reaction Step One
Quantity
10.298 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[F:9].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[O:29]1[CH2:34][CH2:33][N:32]([CH2:35][CH2:36]O)[CH2:31][CH2:30]1.N(C(OC(C)C)=O)=NC(OC(C)C)=O>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:36][CH2:35][N:32]2[CH2:33][CH2:34][O:29][CH2:30][CH2:31]2)=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
4.999 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)O)F
Name
Quantity
10.298 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCN(CC1)CCO
Step Three
Name
Quantity
7.6 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred on an ice water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
The reaction was left
STIRRING
Type
STIRRING
Details
stirring on the cold bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (25% to 100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=C(OCCN2CCOCC2)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.621 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.